(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 865175-26-4
VCID: VC4816128
InChI: InChI=1S/C16H14BrN3O3S/c1-2-7-19-11-4-3-10(17)8-12(11)24-16(19)18-13(21)9-20-14(22)5-6-15(20)23/h2-4,8H,1,5-7,9H2
SMILES: C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CN3C(=O)CCC3=O
Molecular Formula: C16H14BrN3O3S
Molecular Weight: 408.27

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

CAS No.: 865175-26-4

Cat. No.: VC4816128

Molecular Formula: C16H14BrN3O3S

Molecular Weight: 408.27

* For research use only. Not for human or veterinary use.

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide - 865175-26-4

Specification

CAS No. 865175-26-4
Molecular Formula C16H14BrN3O3S
Molecular Weight 408.27
IUPAC Name N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Standard InChI InChI=1S/C16H14BrN3O3S/c1-2-7-19-11-4-3-10(17)8-12(11)24-16(19)18-13(21)9-20-14(22)5-6-15(20)23/h2-4,8H,1,5-7,9H2
Standard InChI Key QDUAGLQSQHOLFP-VLGSPTGOSA-N
SMILES C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CN3C(=O)CCC3=O

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Effects

The compound features a benzo[d]thiazole core substituted at position 3 with an allyl group and at position 6 with a bromine atom. The exocyclic imine at position 2 is conjugated to a 2-(2,5-dioxopyrrolidin-1-yl)acetamide moiety. This configuration introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₅BrN₄O₃S
Molecular Weight431.34 g/mol
IUPAC Name(Z)-N-(3-allyl-6-bromo-1,3-benzothiazol-2-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Key Functional GroupsBromobenzothiazole, Allyl, Dioxopyrrolidinyl Acetamide

The Z-configuration of the imine group is critical for maintaining planar alignment between the benzothiazole and acetamide groups, as observed in analogous structures . X-ray crystallography of related compounds reveals intramolecular S⋯N interactions (2.75–2.85 Å) that stabilize the conjugated system .

Synthesis and Optimization

Challenges in Synthesis

  • Regioselectivity: Bromination at position 6 requires careful control to avoid polybromination .

  • Stereochemical Control: Achieving the Z-configuration necessitates specific reaction conditions (e.g., low temperature, polar aprotic solvents) .

CompoundActivityMechanismSource
N-(6-Bromobenzo[d]thiazol-2-yl)acetamideAnticancer (IC₅₀ = 8.2 µM)Topoisomerase II inhibition
(Z)-N-(6-Acetamido-3-allylbenzothiazol-2-ylidene)acetamideAntimicrobial (MIC = 4 µg/mL)Cell membrane disruption

The bromine atom enhances electrophilicity, facilitating DNA intercalation, while the dioxopyrrolidinyl group may improve blood-brain barrier permeability .

Hypothesized Applications

  • Oncology: Brominated benzothiazoles show promise against breast cancer (MCF-7) and leukemia (K562) cell lines .

  • Anti-Inflammatory Therapy: The dioxopyrrolidinyl moiety could inhibit COX-2, similar to rofecoxib derivatives.

Physicochemical and Analytical Characterization

Solubility and Stability

  • Solubility: Predominantly lipophilic (logP ≈ 3.1), with limited aqueous solubility (<0.1 mg/mL) .

  • Stability: Sensitive to UV light and hydrolysis at extreme pH, requiring storage at 2–8°C under inert atmosphere .

Spectroscopic Profiles

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-7), 7.89 (d, J = 8.4 Hz, 1H, H-4), 6.02 (m, 1H, allyl CH), 4.51 (d, J = 6.8 Hz, 2H, N-CH₂) .

  • IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 645 cm⁻¹ (C-Br) .

Derivatives and Structure-Activity Relationships

Impact of Substituent Variation

  • Bromine vs. Sulfonamide: Bromine enhances cytotoxicity (ΔIC₅₀ = 12 µM → 8 µM), while sulfonamide groups improve solubility .

  • Allyl vs. Methyl Substitution: Allyl groups increase metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h for methyl) .

Challenges and Future Directions

Current Limitations

  • Synthetic Complexity: Low yields (15–30%) in multi-step syntheses hinder large-scale production .

  • Pharmacokinetic Data: Absence of in vivo studies on absorption and toxicity profiles.

Research Priorities

  • Catalyst Development: Palladium-catalyzed cross-coupling to introduce diverse substituents.

  • Prodrug Formulations: Phosphoryl or glycosyl conjugates to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator